Enhanced Lipophilicity vs. Unsubstituted Analog
The target compound exhibits a computed LogP (XLogP) of 1.24, which is 0.42 log units higher than that of the unsubstituted analog 1-(pyrimidin-2-yl)piperidin-4-one (XLogP = 0.82) [1][2]. The LogD at pH 7.4 is 1.24 for the target compound versus 0.82 for the comparator [1][2]. This difference indicates that the 4-hydroxy-6-methyl substitution increases partitioning into lipid environments by approximately 2.6-fold on a molar scale, while the increased TPSA (66.32 vs. 46.09 Ų) partially offsets passive membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP) and pH 7.4 distribution coefficient (LogD) |
|---|---|
| Target Compound Data | XLogP = 1.24; LogD (pH 7.4) = 1.24; TPSA = 66.32 Ų (ChemBase computed) |
| Comparator Or Baseline | 1-(Pyrimidin-2-yl)piperidin-4-one (CAS 116247-92-8): XLogP = 0.82; LogD (pH 7.4) = 0.82; TPSA = 46.09 Ų (ChemBase / ChemScene computed) |
| Quantified Difference | ΔLogP = +0.42; ΔLogD7.4 = +0.42; ΔTPSA = +20.23 Ų |
| Conditions | Computed values from ChemBase and ChemScene databases; not experimentally determined. |
Why This Matters
For medicinal chemistry campaigns, a 0.42 log unit increase in LogP can significantly shift a compound's position in Lipinski space and alter its ADME profile, making the target compound a more lipophilic alternative when increased membrane partitioning is desired.
- [1] ChemBase, Molecule ID 121116: computed LogP, LogD, TPSA for 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one. View Source
- [2] ChemBase, Molecule ID 10689: computed LogP, LogD for 1-(pyrimidin-2-yl)piperidin-4-one. View Source
